molecular formula C11H9F3N2O2 B3167317 (6-Methyl-2-trifluoromethyl-benzoimidazol-1-YL)-acetic acid CAS No. 919016-02-7

(6-Methyl-2-trifluoromethyl-benzoimidazol-1-YL)-acetic acid

Cat. No.: B3167317
CAS No.: 919016-02-7
M. Wt: 258.2 g/mol
InChI Key: BTGYQHFVUWQYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Methyl-2-trifluoromethyl-benzoimidazol-1-YL)-acetic acid: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a methyl group at the 6th position and a trifluoromethyl group at the 2nd position on the benzimidazole ring, along with an acetic acid moiety attached to the nitrogen atom of the imidazole ring. Benzimidazole derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-2-trifluoromethyl-benzoimidazol-1-YL)-acetic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For instance, 6-methyl-2-trifluoromethyl-benzimidazole can be synthesized by reacting 4-methyl-2-trifluoromethyl-aniline with formic acid.

    Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced by reacting the synthesized benzimidazole derivative with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (6-Methyl-2-trifluoromethyl-benzoimidazol-1-YL)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The benzimidazole core can interact with nucleic acids and proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness:

    Combination of Functional Groups: The presence of both the methyl and trifluoromethyl groups, along with the acetic acid moiety, makes (6-Methyl-2-trifluoromethyl-benzoimidazol-1-YL)-acetic acid unique. .

Properties

IUPAC Name

2-[6-methyl-2-(trifluoromethyl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-6-2-3-7-8(4-6)16(5-9(17)18)10(15-7)11(12,13)14/h2-4H,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGYQHFVUWQYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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